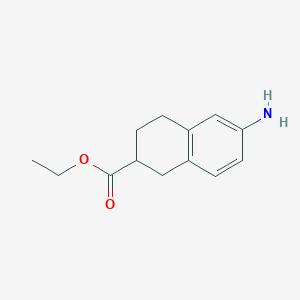
(3R)-5-phenylpent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-5-phenylpent-1-yn-3-ol is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of a phenyl group attached to a pentyn-1-ol backbone. The stereochemistry of the molecule is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-phenylpent-1-yn-3-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the alkynylation of a chiral epoxide with a phenylacetylene derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic attack on the epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-5-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst.
Substitution: Tosyl chloride (TsCl) for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Formation of (3R)-5-phenylpent-1-yn-3-one.
Reduction: Formation of (3R)-5-phenylpent-1-en-3-ol or (3R)-5-phenylpentan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-5-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (3R)-5-phenylpent-1-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-5-phenylpent-1-yn-3-ol: The enantiomer of (3R)-5-phenylpent-1-yn-3-ol with opposite stereochemistry.
5-phenylpent-1-yn-3-one: The oxidized form of this compound.
(3R)-5-phenylpent-1-en-3-ol: The partially reduced form of this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a phenyl group and an alkyne moiety. This combination of structural features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
99902-35-9 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(3R)-5-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2/t11-/m0/s1 |
InChI-Schlüssel |
RGYWMXFWIZGWSF-NSHDSACASA-N |
SMILES |
C#CC(CCC1=CC=CC=C1)O |
Isomerische SMILES |
C#C[C@@H](CCC1=CC=CC=C1)O |
Kanonische SMILES |
C#CC(CCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-(Acetyloxymethyl)cyclobutyl]methyl acetate](/img/structure/B3196264.png)


![5-Amino-2-methylbenzo[d]thiazol-6-ol](/img/structure/B3196292.png)


